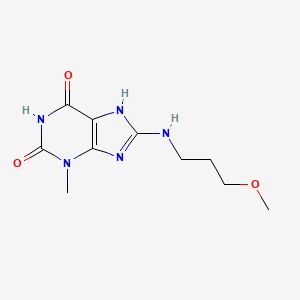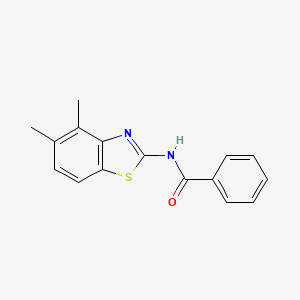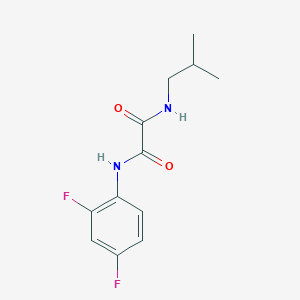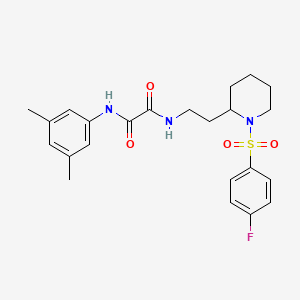![molecular formula C18H20ClNO3S B2910946 3-(tert-butyl)-4-[(4-chlorophenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine CAS No. 338747-77-6](/img/structure/B2910946.png)
3-(tert-butyl)-4-[(4-chlorophenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(tert-butyl)-4-[(4-chlorophenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as TBCB and has been extensively studied for its synthesis method, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Mecanismo De Acción
The mechanism of action of TBCB is not fully understood. However, studies have shown that TBCB inhibits the activity of various enzymes such as COX-2, MMP-9, and HDAC6. TBCB has also been shown to activate the Nrf2/ARE pathway, which plays a crucial role in cellular defense against oxidative stress.
Biochemical and Physiological Effects
TBCB has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that TBCB inhibits the growth of cancer cells and reduces inflammation. In vivo studies have shown that TBCB exhibits neuroprotective properties and improves cognitive function. TBCB has also been shown to regulate plant growth and protect crops from pests.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TBCB has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. TBCB also exhibits low toxicity and is compatible with various analytical techniques. However, TBCB has some limitations for lab experiments. It is a relatively expensive compound, and its mechanism of action is not fully understood.
Direcciones Futuras
There are several future directions for research in the field of TBCB. One direction is to explore the potential of TBCB as a therapeutic agent for various diseases. Another direction is to investigate the mechanism of action of TBCB and identify its molecular targets. Additionally, research can be conducted to optimize the synthesis method of TBCB and develop more efficient and cost-effective methods. Finally, TBCB can be further explored for its potential applications in materials science and agriculture.
Conclusion
In conclusion, TBCB is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis method of TBCB involves the reaction of 4-chlorobenzenesulfonyl chloride with 3-tert-butyl-2-hydroxyaniline in the presence of a base. TBCB has been extensively studied for its potential applications in medicine, agriculture, and materials science. The mechanism of action of TBCB is not fully understood, but studies have shown that it exhibits various biochemical and physiological effects. TBCB has several advantages for lab experiments, but it also has some limitations. Finally, there are several future directions for research in the field of TBCB, including exploring its potential as a therapeutic agent, investigating its mechanism of action, and optimizing its synthesis method.
Métodos De Síntesis
The synthesis of TBCB involves the reaction of 4-chlorobenzenesulfonyl chloride with 3-tert-butyl-2-hydroxyaniline in the presence of a base. The reaction yields TBCB as a white solid with a melting point of 163-165°C. The purity of TBCB can be determined using various analytical techniques such as HPLC, NMR, and mass spectrometry.
Aplicaciones Científicas De Investigación
TBCB has been extensively studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, TBCB has been shown to exhibit anti-inflammatory, anticancer, and neuroprotective properties. In agriculture, TBCB has been used as a plant growth regulator and insecticide. In materials science, TBCB has been used as a monomer for the synthesis of various polymers.
Propiedades
IUPAC Name |
3-tert-butyl-4-(4-chlorophenyl)sulfonyl-2,3-dihydro-1,4-benzoxazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO3S/c1-18(2,3)17-12-23-16-7-5-4-6-15(16)20(17)24(21,22)14-10-8-13(19)9-11-14/h4-11,17H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLYKWMRVLAFKOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1COC2=CC=CC=C2N1S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-Fluoro-N-[2-(2-morpholin-4-yl-2-oxoethoxy)phenyl]pyridine-3-carboxamide](/img/structure/B2910874.png)
![2-Chloro-N-[(2-methyl-5-oxo-1-phenylpyrazol-3-yl)methyl]acetamide](/img/structure/B2910876.png)



![N-(4-(1,1-difluoro-6-azaspiro[2.5]octane-6-carbonyl)phenyl)acetamide](/img/structure/B2910880.png)
![2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-phenylacetamide](/img/structure/B2910882.png)
![1-Ethyl-4-{[3-(3-methyl-1-benzofuran-2-yl)-1,2,4-oxadiazol-5-yl]carbonyl}piperazine](/img/structure/B2910883.png)
![(4-Benzylpiperazino){2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-3-pyridinyl}methanone](/img/structure/B2910885.png)
